molecular formula C9H7BrN2O B13647186 7-Bromo-6-methyl-1,4-dihydrocinnolin-4-one

7-Bromo-6-methyl-1,4-dihydrocinnolin-4-one

Cat. No.: B13647186
M. Wt: 239.07 g/mol
InChI Key: QXKHQMJJTNXQFL-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-1,4-dihydrocinnolin-4-one is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by a bromine atom at the 7th position and a methyl group at the 6th position on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methyl-1,4-dihydrocinnolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of a Brønsted acid or Lewis acid catalyst . For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methyl-1,4-dihydrocinnolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could result in various functionalized cinnoline compounds.

Scientific Research Applications

7-Bromo-6-methyl-1,4-dihydrocinnolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-1,4-dihydrocinnolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-methyl-1,4-dihydrocinnolin-4-one is unique due to the presence of both a bromine atom and a methyl group on the cinnoline ring. This specific substitution pattern can influence its reactivity and biological activity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

7-bromo-6-methyl-1H-cinnolin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-5-2-6-8(3-7(5)10)12-11-4-9(6)13/h2-4H,1H3,(H,12,13)

InChI Key

QXKHQMJJTNXQFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NN=CC2=O

Origin of Product

United States

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